1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one
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Overview
Description
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of 1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under acidic conditions and often requires purification steps such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-(4-Isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzothiazole derivatives such as:
Benzothiazole: The parent compound, which is simpler in structure and widely used in various applications.
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
7-(1,1-Dioxo-1H-benzo[d]isothiazol-3-yloxymethyl)-2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid: A complex derivative with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
1-(4-propan-2-yloxybenzoyl)-2,1-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-11(2)21-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17(20)22-18/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJWCYIYDXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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